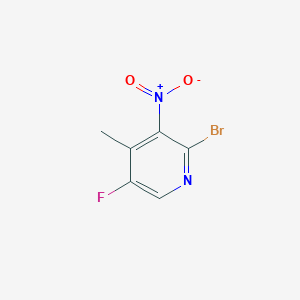

2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Description

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETCZNOCLJMNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652047 | |

| Record name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917918-84-4 | |

| Record name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Complex Molecular Architectures

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, substituted pyridines represent a privileged scaffold, present in a multitude of approved therapeutics. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine .

This document serves as a comprehensive technical resource for researchers and process chemists. It moves beyond a simple recitation of facts, delving into the causality behind its synthesis and reactivity. The aim is to provide not just a protocol, but a deeper understanding of this versatile reagent, empowering scientists to leverage its unique properties in the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a crystalline solid, typically appearing as an off-white to light yellow powder.[1] Its molecular structure is characterized by a pyridine ring adorned with a unique constellation of substituents, each imparting distinct electronic and steric properties that govern its reactivity and utility.

| Property | Value | Source |

| CAS Number | 917918-84-4 | Internal Data |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); low solubility in water. | [1] |

| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [1] |

The strategic placement of a bromine atom at the 2-position, a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position creates a highly electron-deficient aromatic system. This electronic profile is the cornerstone of its chemical behavior, predisposing the molecule to specific and predictable reaction pathways.

Synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Multi-step Approach

The synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for constructing highly substituted pyridines. A plausible and efficient synthetic strategy involves the nitration of a pre-functionalized pyridine precursor.

A general approach involves starting with a suitable pyridine derivative and introducing the required substituents in a stepwise manner. For instance, a common method for producing nitropyridines is through a nitration reaction using a mixture of nitric acid and sulfuric acid.[1] The introduction of the bromine and fluorine atoms can be achieved through various halogenation and nucleophilic substitution reactions.[1]

One potential synthetic pathway, extrapolated from related patent literature, is visualized below. This proposed route highlights the key transformations required to assemble the target molecule.

Caption: A plausible multi-step synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Experimental Protocol: A Representative Synthesis of a Substituted Nitropyridine

While a specific protocol for the title compound is not available, the following is a representative, self-validating procedure for the synthesis of a related bromonitropyridine, which illustrates the general principles involved.

Synthesis of 2-bromo-5-nitropyridine from 2-amino-5-nitropyridine

This protocol demonstrates a Sandmeyer-type reaction, a robust method for introducing a bromo substituent.

Materials:

-

2-Amino-5-nitropyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitropyridine (1.0 eq) in 48% hydrobromic acid (5.0 eq) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3.0 eq) at room temperature.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-nitropyridine.

Rationale behind Experimental Choices: The use of a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) bromide acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromide.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The chemical behavior of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is dominated by the powerful electron-withdrawing effect of the nitro group. This group significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack. In this molecule, the bromine atom at the 2-position and the fluorine atom at the 5-position are both potential leaving groups in SNAr reactions. The relative reactivity of these positions is influenced by a combination of electronic and steric factors. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to the higher polarization of the C-F bond.

Caption: Key reactivity of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine via SNAr.

Another important reaction of the nitro group is its reduction to an amino group. This transformation is a pivotal step in many synthetic sequences, as it introduces a versatile functional group that can be further elaborated, for example, through diazotization or acylation.[1]

Applications in Drug Development: A Gateway to TRK Inhibitors

The true value of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine lies in its application as a key intermediate in the synthesis of high-value pharmaceutical agents. Notably, this building block has been implicated in the synthesis of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, such as LOXO-195 (now known as Repotrectinib).[2] TRK inhibitors, like Larotrectinib, have shown remarkable efficacy in treating a wide range of cancers driven by NTRK gene fusions.

The synthesis of these complex molecules often involves a convergent strategy where key fragments are prepared separately and then coupled together. 2-Bromo-5-fluoro-4-methyl-3-nitropyridine serves as a precursor to one of these crucial fragments. For instance, a related compound, 2-methoxy-3-bromo-5-fluoropyridine, is an important fragment of the second-generation TRK inhibitor LOXO-195.[2] This highlights the importance of the substituted pyridine core in achieving the desired biological activity.

The general workflow for the incorporation of this building block into a complex drug molecule is depicted below.

Caption: General workflow for utilizing the title compound in drug synthesis.

Spectroscopic Characterization

-

¹H NMR: A single aromatic proton signal is expected, likely appearing as a doublet due to coupling with the fluorine atom. The methyl group will appear as a singlet in the aliphatic region.

-

¹³C NMR: Six distinct carbon signals are anticipated, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the bromine will also show a characteristic shift.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).

For unambiguous identification, it is imperative for researchers to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) for their synthesized or purchased material.

Safety, Handling, and Storage

As a halogenated and nitrated aromatic compound, 2-Bromo-5-fluoro-4-methyl-3-nitropyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds such as 2-amino-5-bromo-4-methyl-3-nitropyridine are known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, it is prudent to assume similar hazards for the title compound.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion: A Versatile Tool for Innovation

2-Bromo-5-fluoro-4-methyl-3-nitropyridine represents a potent and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern and inherent reactivity, primarily driven by the electron-withdrawing nitro group, offer a reliable handle for constructing intricate molecular frameworks through nucleophilic aromatic substitution and other transformations. As the demand for novel therapeutics, particularly in the realm of targeted cancer therapies like TRK inhibitors, continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play an ever-more critical role in advancing the frontiers of medicinal chemistry. This guide provides a foundational understanding of this key reagent, empowering researchers to harness its full potential in their drug discovery endeavors.

References

-

Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. [Link]

-

PubChem. 2-Bromo-3-fluoro-5-methylpyridine. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

- 1. 2-Bromo-5-Fluoro-4-Methyl-3-Nitropyridine Supplier China | High Purity CAS 885277-44-7 | Manufacturer & Exporter [pipzine-chem.com]

- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 3. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

2-Bromo-5-fluoro-4-methyl-3-nitropyridine, identified by the CAS number 885277-44-7, is a highly functionalized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of substituents—a bromine atom, a fluorine atom, a methyl group, and a nitro group—on the pyridine core imparts a rich and versatile chemical reactivity. This positions it as a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

The strategic placement of an electron-withdrawing nitro group and halogen atoms significantly influences the electronic properties of the pyridine ring, making it susceptible to a variety of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-bromo-5-fluoro-4-methyl-3-nitropyridine, with a particular focus on its role as a key building block in the design of kinase inhibitors and other biologically active molecules.

Physicochemical and Spectroscopic Properties

While some specific experimental data for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is not widely published, its key physicochemical properties can be summarized based on available information and comparison with structurally related compounds.

| Property | Value/Description | Source |

| CAS Number | 885277-44-7 | Internal Knowledge |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Data not consistently available in the literature; expected to be a solid at room temperature. | [1] |

| Boiling Point | Data not available; likely to decompose at high temperatures. | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform; low solubility in water. | [1] |

| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [1] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: A single aromatic proton signal is expected, likely appearing as a doublet due to coupling with the fluorine atom. The methyl group would present as a singlet in the aliphatic region.

-

¹³C NMR: Six distinct carbon signals are anticipated, with their chemical shifts influenced by the attached functional groups. The carbon attached to the bromine would be significantly downfield, as would the carbons bonded to the nitro and fluorine groups.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺) and (M+2)⁺ being prominent.

Synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Proposed Pathway

Proposed Synthetic Workflow

Sources

Chemical and physical properties of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. Designed for the discerning researcher and drug development professional, this document synthesizes available data with expert insights to facilitate its use as a key building block in medicinal chemistry and materials science.

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a fluorine atom, a methyl group, and a nitro group on the pyridine core imparts a distinct reactivity profile, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials.

The strategic placement of these substituents allows for selective chemical transformations, providing access to a diverse range of molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups, combined with the presence of a reactive bromine atom, makes this compound a versatile substrate for various cross-coupling and nucleophilic substitution reactions. This guide will delve into the specifics of these properties and their implications for practical applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following tables summarize the key identifiers and known physical properties of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine |

| CAS Number | 917918-84-4[1][2] |

| Molecular Formula | C₆H₄BrFN₂O₂[1][2][3] |

| Molecular Weight | 235.01 g/mol [1][2][3] |

| Canonical SMILES | CC1=C(C(=C(N=C1)Br)F)[O-] |

| InChI | InChI=1S/C6H4BrFN2O2/c1-3-5(11(12)13)4(8)2-10-6(3)7 |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Solid (usually)[3] | Pipzine Chemicals |

| Appearance | Off-white to light yellow solid[3] | Pipzine Chemicals |

| Boiling Point | 247.3°C (Predicted) | ChemBK[1] |

| Melting Point | Data not available in searched literature. | - |

| Density | 1.791 g/cm³ (Predicted) | ChemBK[1] |

| Solubility | Low solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform.[3] | Pipzine Chemicals |

| Stability | Stable under normal conditions. May react with strong oxidizing or reducing agents.[3] | Pipzine Chemicals |

Note: Some physical properties, such as the boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine are central to its utility.

Representative Synthesis

While a specific synthetic protocol for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine was not found in the searched literature, a general and widely applicable method for the synthesis of related bromonitropyridines involves the treatment of the corresponding hydroxypyridine with a brominating agent. A representative procedure for a similar compound, 2-bromo-5-fluoro-3-nitropyridine, is detailed below and can likely be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Bromofluoronitropyridine Derivative

This protocol is based on the synthesis of 2-bromo-5-fluoro-3-nitropyridine from 2-hydroxy-3-nitro-5-fluoropyridine and serves as a guiding methodology.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, N,N-dimethylformamide (DMF) is added.

-

Addition of Reagents: 2-Hydroxy-5-fluoro-3-nitropyridine is added to the DMF. Phosphorus(V) oxybromide (POBr₃) is then added portion-wise at room temperature. Causality: POBr₃ is a powerful brominating agent for converting hydroxyl groups on heterocyclic rings to bromine atoms. DMF acts as a solvent and catalyst.

-

Reaction Conditions: The reaction mixture is heated to approximately 110°C and maintained for several hours.[4] Rationale: Elevated temperatures are necessary to overcome the activation energy for the bromination reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of ice. This step should be performed in a well-ventilated fume hood as it may generate HBr gas.[4]

-

Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as ethyl acetate.[4]

-

Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4] Further purification can be achieved by techniques such as column chromatography.

Caption: A generalized workflow for the synthesis of a bromofluoronitropyridine derivative.

Reactivity Profile

The chemical behavior of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is dictated by its distinct functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group and the fluorine atom.[3] This makes the ring susceptible to attack by nucleophiles. The bromine atom at the 2-position is a good leaving group, making this position a prime site for SNAr reactions. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates.

-

Cross-Coupling Reactions: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular frameworks.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is crucial for introducing a versatile amino functionality, which can be further modified, for instance, through diazotization or acylation.

Caption: Key reaction pathways for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Applications in Drug Discovery and Materials Science

The unique structural features of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine make it a highly sought-after intermediate in several fields.

-

Medicinal Chemistry: This compound is a key building block for the synthesis of biologically active molecules.[3] Its ability to undergo a variety of chemical transformations allows for the construction of diverse compound libraries for screening against various therapeutic targets. It is particularly valuable in the development of kinase inhibitors, anti-cancer agents, and anti-bacterial drugs.[3]

-

Agrochemicals: Similar to its role in pharmaceuticals, this pyridine derivative serves as a precursor for the synthesis of novel pesticides and herbicides.[3] The incorporation of the fluorinated pyridine motif can enhance the efficacy and metabolic stability of agrochemicals.

-

Materials Science: The presence of halogen atoms and a nitro group allows this compound to be used in the synthesis of functional organic materials.[3] For instance, it can be incorporated into organic semiconductors, where its electronic properties can modulate charge transport and stability.[3]

Spectroscopic Data (Predicted and Representative)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and an aromatic proton signal, likely a doublet due to coupling with the fluorine atom. The chemical shifts will be influenced by the surrounding electron-withdrawing groups. For the related 2-bromo-5-fluoro-3-nitropyridine, proton signals were observed at δ 8.52 (m, 1H) and 7.93 (m, 1H) in CDCl₃.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and nitro groups are expected to resonate at lower fields (higher ppm values).

-

FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the C-Br, C-F, C=N, and C=C bonds within the aromatic ring. Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is not available in the searched public literature. However, based on the data for structurally similar compounds, the following precautions are advised.

General Hazards of Similar Nitrobromopyridines:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if handling the solid material generates dust.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

Conclusion

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly valuable and versatile building block for chemical synthesis. Its well-defined reactivity, stemming from its unique substitution pattern, provides chemists with a powerful tool for the construction of complex molecular architectures. While some experimental data for this specific compound remains to be fully documented in the public domain, its potential in drug discovery and materials science is evident. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important heterocyclic intermediate.

References

-

2-bromo-5-fluoro-4-methyl-3-nitro-pyridine - ChemBK. [Link]

-

2-bromo-5-fluoro-4-methyl-3-nitro-pyridine - Pipzine Chemicals. [Link]

-

2-Bromo-5-fluoro-4-methyl-3-nitropyridine - MySkinRecipes. [Link]

-

2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem. [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. [Link]

-

Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. [Link]

-

2-Bromo-5-fluorotoluene - the NIST WebBook. [Link]

-

2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-5-fluoro-4-methyl-3-nitropyridine - CAS:917918-84-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromo-5-Fluoro-4-Methyl-3-Nitropyridine Supplier China | High Purity CAS 885277-44-7 | Manufacturer & Exporter [pipzine-chem.com]

- 4. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Derivative

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of substituents—a bromo group, a fluoro group, a methyl group, and a nitro group on a pyridine core—offers a versatile platform for a wide range of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups, combined with the strategic placement of the bromine atom, makes this compound a key intermediate for the synthesis of complex molecular architectures with diverse biological activities and material properties.[1]

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is characterized by a pyridine ring substituted at key positions, which dictates its reactivity and physical properties.

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.1,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.1,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.1,0.6!", fontcolor="#202124"];

// Substituent nodes Br [label="Br", pos="-2.2,1.2!", fontcolor="#EA4335"]; NO2_N [label="N", pos="-2.2,-1.2!", fontcolor="#4285F4"]; O1_NO2 [label="O", pos="-2.8,-0.6!", fontcolor="#EA4335"]; O2_NO2 [label="O", pos="-2.8,-1.8!", fontcolor="#EA4335"]; CH3 [label="CH₃", pos="0,-2.4!", fontcolor="#34A853"]; F [label="F", pos="2.2,-1.2!", fontcolor="#34A853"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; C3 -- NO2_N; NO2_N -- O1_NO2 [style=double]; NO2_N -- O2_NO2; C4 -- CH3; C5 -- F; }

Caption: Molecular Structure of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

The physicochemical properties of this compound are summarized in the table below. It is typically an off-white to light yellow solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Data not definitively available in literature | |

| Boiling Point | Data not available in literature | |

| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform. | [1] |

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine and its analogs often involves multi-step sequences starting from commercially available pyridine derivatives. A common strategy involves the nitration of a substituted pyridine, followed by halogenation.

Start [label="2-Hydroxy-5-fluoro-4-methyl-3-nitropyridine", fillcolor="#FBBC05"]; Reagent [label="Phosphorus oxybromide (POBr₃) \n or Phosphorus tribromide (PBr₃) \n in DMF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Bromination", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Bromo-5-fluoro-4-methyl-3-nitropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & \n Extraction", shape=parallelogram]; Purification [label="Chromatography"];

Start -> Reaction; Reagent -> Reaction; Reaction -> Product; Product -> Workup; Workup -> Purification; }

Caption: Generalized Synthetic Workflow

Experimental Protocol (Adapted from a similar synthesis)[2]

It is crucial to note that this is an adapted procedure and requires optimization and validation for the synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

-

Reaction Setup: To a solution of 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) portion-wise at room temperature. The use of a slight excess of the brominating agent is common.

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water. This step should be performed in a well-ventilated fume hood as it may generate acidic fumes.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: POBr₃ and PBr₃ are effective reagents for converting hydroxyl groups on heterocyclic rings to bromine atoms.

-

Use of DMF: DMF serves as a polar aprotic solvent that can facilitate the reaction and is stable at elevated temperatures.

-

Aqueous Work-up: Quenching with ice-water is a standard procedure to stop the reaction and precipitate the organic product.

-

Extraction and Washing: These steps are crucial for separating the desired product from inorganic byproducts, unreacted starting materials, and the solvent. The bicarbonate wash is essential to remove acidic impurities.

-

Chromatography: This is a standard purification technique for organic compounds to achieve high purity.

Applications in Research and Development

The strategic placement of multiple functional groups makes 2-Bromo-5-fluoro-4-methyl-3-nitropyridine a versatile intermediate in several fields.

Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for the synthesis of novel pharmaceutical agents. The pyridine core is a common motif in many approved drugs. The substituents on this particular derivative allow for a variety of coupling and substitution reactions to build more complex molecules with potential therapeutic activities. It is particularly useful in the development of kinase inhibitors and other targeted therapies for diseases such as cancer.[1] The nitro group can be readily reduced to an amino group, which can then be further functionalized, expanding the synthetic possibilities.

Materials Science

The unique electronic properties conferred by the fluoro and nitro groups make this compound a candidate for the synthesis of novel organic electronic materials.[1] These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo group allows for participation in cross-coupling reactions, enabling the construction of conjugated polymers and small molecules with tailored electronic and optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds suggest that it should be handled with care.

-

General Hazards: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a synthetically valuable compound with significant potential in drug discovery and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, making it a key building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to support researchers in harnessing the full potential of this versatile chemical intermediate. As with any advanced reagent, a thorough understanding of its chemistry and safe handling practices is paramount to its successful application in the laboratory.

References

-

Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

-

PubChem. 2-Bromo-3-fluoro-5-methylpyridine. [Link]

- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

- 1. 2-Bromo-5-Fluoro-4-Methyl-3-Nitropyridine Supplier China | High Purity CAS 885277-44-7 | Manufacturer & Exporter [pipzine-chem.com]

- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, a methyl group, and a nitro group on a pyridine core, provides medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable starting material for the synthesis of targeted therapies, most notably kinase inhibitors. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Physicochemical Properties

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is an off-white to light yellow solid that is stable under normal laboratory conditions.[1] It possesses a molecular weight of 235.01 g/mol and a chemical formula of C₆H₄BrFN₂O₂.[1] The compound exhibits low solubility in water but is readily soluble in common organic solvents such as dichloromethane and chloroform.[1]

| Property | Value | Source |

| Molecular Weight | 235.01 g/mol | [1] |

| Chemical Formula | C₆H₄BrFN₂O₂ | [1] |

| CAS Number | 885277-44-7 | |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Low in water; Soluble in dichloromethane, chloroform | [1] |

| Melting Point | Data not available in the searched literature | [1] |

Synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

The synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine typically involves a multi-step process starting from a substituted pyridine derivative. A general synthetic strategy involves the nitration of a corresponding 2-bromo-5-fluoro-4-methylpyridine precursor. The introduction of the nitro group is a key step, often achieved using a mixture of nitric acid and sulfuric acid.[1] The precise conditions, including reaction time and temperature, are critical for achieving a good yield and purity of the final product.

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine was not found in the searched literature, a general procedure for the synthesis of similar nitropyridine compounds can be inferred. The following is a representative, though not specific, protocol for the nitration of a substituted pyridine:

Representative Nitration Protocol (General)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the starting material (2-bromo-5-fluoro-4-methylpyridine) is dissolved in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

-

Nitration: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with water to remove any residual acid, and then purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Caption: The role of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in the synthesis of kinase inhibitors targeting cell proliferation.

Analytical Characterization

The structural elucidation and purity assessment of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group and a signal for the aromatic proton on the pyridine ring. The chemical shift of the aromatic proton would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The exact mass of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine is 234.9491 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Br, C-F, C=N (pyridine ring), and N-O (nitro group) bonds.

Unfortunately, specific experimental spectroscopic data for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine were not available in the searched literature.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. Although a specific Material Safety Data Sheet (MSDS) for this compound was not found, based on the safety information for structurally similar compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.

Conclusion

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its highly functionalized pyridine core provides multiple reaction sites for the construction of novel compounds with potential therapeutic applications, especially as inhibitors of key signaling kinases. Further research into the synthesis and applications of this compound is likely to yield new and improved therapeutic agents for a range of diseases.

References

- Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.

Sources

Spectroscopic Characterization of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Predictive and Methodological Guide

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of public domain experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to forecast its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectroscopic signatures and the methodologies for their acquisition and interpretation.

Molecular Structure and its Spectroscopic Implications

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly substituted pyridine ring, with each substituent uniquely influencing the electronic environment and, consequently, its spectroscopic properties. The strong electron-withdrawing nature of the nitro group at position 3, coupled with the inductive effects of the bromine at position 2 and fluorine at position 5, significantly modulates the electron density of the aromatic system.[1] The methyl group at position 4 introduces a proton-rich site and influences the local electronic environment. Understanding these substituent effects is paramount to predicting and interpreting the compound's spectra.

Caption: Molecular structure of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl group protons and a doublet for the single aromatic proton, with coupling to the adjacent fluorine atom.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~2.5 | s |

| ~8.7 | d |

Causality Behind Predictions:

-

Aromatic Proton (H-6): The strong deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group at the meta position will shift this proton significantly downfield. A doublet is predicted due to coupling with the fluorine at position 5.

-

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the typical alkyl region, slightly downfield due to the influence of the aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the five carbons of the pyridine ring and the one methyl carbon.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) (ppm) | Assignment |

| ~15 | -CH₃ |

| ~120 (d) | C-5 |

| ~130 | C-4 |

| ~140 | C-2 |

| ~150 | C-3 |

| ~155 (d) | C-6 |

Causality Behind Predictions:

-

The carbons directly attached to electronegative atoms (Br, F, N, and the nitro group) will be significantly deshielded and appear at lower field.

-

Carbons C-5 and C-6 are expected to show coupling with the fluorine atom.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to show a single signal, a doublet, due to coupling with the proton at C-6.

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ -120 | d |

Causality Behind Predictions:

-

The chemical shift is predicted based on typical values for fluoro-pyridines. The multiplicity will be a doublet due to coupling with the ortho proton (H-6).

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Tuning: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz) and tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the predicted structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine will be dominated by absorptions from the nitro group and the aromatic ring.

| Predicted IR Absorptions | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1600-1450 | C=C and C=N stretch (aromatic ring) |

| ~1550 and ~1350 | N-O stretch (asymmetric and symmetric, nitro group) |

| ~1250 | C-F stretch |

| ~1100 | C-N stretch |

| Below 1000 | C-Br stretch |

Causality Behind Predictions:

-

The strong, distinct peaks for the nitro group are characteristic and provide definitive evidence for its presence.

-

The C-F and C-Br stretches are typically found in the fingerprint region and can be harder to assign definitively without comparative spectra.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly on the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Fragment |

| 234/236 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 217/219 | [M-OH]⁺ |

| 188/190 | [M-NO₂]⁺ |

| 109 | [M-Br-NO₂]⁺ |

Causality Behind Predictions:

-

The molecular ion peak will exhibit a characteristic 1:1 intensity ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and rearrangements.

Experimental Protocol for MS Data Acquisition

Caption: A generalized workflow for acquiring mass spectrometry data.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization and clear molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. The predicted data and outlined methodologies offer a robust framework for researchers to approach the empirical characterization of this and structurally related compounds. The interplay of the various substituents on the pyridine ring creates a unique spectroscopic fingerprint that can be deciphered through a combination of NMR, IR, and MS techniques.

References

-

Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Retrieved from [Link][1]

-

Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this or structurally related compounds. Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this exact molecule, this guide is constructed upon a conservative risk assessment framework, drawing critical safety data from structurally analogous pyridine derivatives. The principle of hazard assessment by chemical analogy is a cornerstone of chemical safety when data for a novel compound is not yet established.

Hazard Identification and Risk Assessment by Chemical Analogy

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a substituted pyridine, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and materials science research.[1][2] Its chemical reactivity and toxicological profile are dictated by the interplay of its functional groups: the pyridine core, a bromine atom, a fluorine atom, a methyl group, and a nitro group.

-

Pyridine Core: The foundational structure can act as a central nervous system depressant and may exhibit renal toxicity.[3]

-

Halogen Substituents (Bromo- and Fluoro-): Halogenated aromatics have varied toxicological profiles. The high strength of the carbon-fluorine bond is a defining feature, but certain fluorinated compounds can be metabolized into toxic byproducts.[4][5] Bromine on a pyridine ring acts as a good leaving group in certain reactions, influencing its chemical behavior.[6][7]

-

Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyridine ring.[8] This makes the compound more susceptible to nucleophilic attack and influences its overall reactivity and potential as a biological agent.[8][9] Nitroaromatic compounds as a class are often associated with toxicological concerns.

A review of safety data for closely related compounds reveals a consistent pattern of hazards. This information forms the basis of our recommended precautions.

Table 1: Hazard Profile of Structurally Analogous Compounds

| Compound Name | CAS No. | Key Hazards Identified | GHS Hazard Statements |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine [10] | 100367-40-6 | Skin, eye, and respiratory irritation. | H315, H319, H335 |

| 5-Bromo-2-cyano-3-nitropyridine | 573675-25-9 | High acute toxicity (oral, dermal, inhalation), skin and eye irritation. | H301, H311, H331, H315, H319 |

| 2-Bromo-5-nitropyridine [11] | 4487-59-6 | Harmful (oral, dermal, inhalation), skin, eye, and respiratory irritation. | Harmful if swallowed, in contact with skin or if inhaled. |

| 2-Bromo-5-fluoropyridine [12][13] | 41404-58-4 | Harmful (oral, dermal, inhalation), skin, eye, and respiratory irritation. | H302, H312, H332, H315, H319, H335 |

| 3-Bromo-2-fluoro-5-nitropyridine [14] | 1868-58-2 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | Harmful if swallowed, H315, H319, H335 |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the essential final barrier.

Mandatory Engineering Controls

All handling of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood . This is the most critical step in preventing inhalation of the compound, which is presumed to be a solid that can form airborne dust.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a conservative assessment of the potential hazards.[15][16] Standard laboratory attire (long pants, closed-toe shoes) is assumed.

-

Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves (minimum 14 mils thickness) are a suitable initial choice.[17] For prolonged operations or direct immersion, consult glove manufacturer data for breakthrough times against halogenated and nitroaromatic compounds. Always inspect gloves before use and replace them immediately if compromised.

-

Body Protection: A chemical-resistant lab coat is required.[18] For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.

-

Eye and Face Protection: Chemical splash goggles that seal to the face are mandatory.[18] Due to the high potential for severe eye irritation, a full-face shield must be worn over the safety goggles whenever handling the material outside of a sealed container.[10][18]

-

Respiratory Protection: When handling the solid compound where dust generation is possible (e.g., weighing, transfers), a NIOSH-approved respirator is required. A minimum of an N95 dust mask should be used. For higher-risk procedures, an air-purifying respirator (APR) with combination organic vapor/particulate cartridges is recommended.

Caption: PPE Selection Workflow for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine.

Safe Handling and Storage Protocols

Adherence to strict, standardized protocols is essential for mitigating risk.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm that an appropriate chemical spill kit and eyewash/safety shower are accessible. Don all required PPE as detailed in Section 2.

-

Weighing: If possible, weigh the compound in a ventilated balance enclosure. Otherwise, perform weighing in the fume hood. Use smooth, deliberate motions to minimize dust generation. Clean the spatula and weighing vessel with a solvent-dampened cloth immediately after use within the hood.

-

Transfers and Reactions: All transfers of the solid or its solutions must occur within the fume hood. Ground and bond containers when dispensing or pouring to prevent static discharge.[19] Use a funnel for liquid transfers. Ensure reaction vessels are properly secured.

-

Post-Handling: Decontaminate all surfaces within the fume hood. Carefully remove and dispose of gloves in the appropriate hazardous waste stream. Wash hands and forearms thoroughly with soap and water after exiting the laboratory. Do not eat, drink, or smoke in the work area.[11][19]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

-

Container: Keep the compound in its original, tightly sealed container.[10][20]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10][11][21]

-

Security: The storage location should be locked and accessible only to authorized personnel.[10][11][13][20]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

For any spill, prioritize personnel safety.

-

Alert: Immediately alert personnel in the vicinity.

-

Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

-

Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without specialized training and equipment.

-

Small Spill Cleanup (inside a fume hood):

-

Ensure proper PPE is worn, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[13] Avoid creating dust.[12][13]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

Collect all cleanup materials as hazardous waste.

-

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate medical attention is advised for all routes of exposure. Show the safety data information for an analogous compound to the responding medical personnel.

-

Inhalation: Immediately remove the individual to fresh air.[10][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][22] Seek medical attention, especially if irritation persists.[10][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][20] Remove contact lenses if present and easy to do so.[10][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[11]

Waste Disposal

All waste materials contaminated with 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, including empty containers, cleanup debris, and contaminated PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Dispose of the waste through a licensed professional waste disposal service or the institution's environmental health and safety office.[10][12]

-

Do not dispose of this chemical down the drain or in general trash.[12] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[12]

References

- ChemicalBook. (2025). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.

- ChemicalBook. (2025). 2-Bromo-5-fluoropyridine - Safety Data Sheet.

- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.

- Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)pyridine.

- ECHEMI. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine SDS, 19346-46-4 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.

-

Rozen, S., & Hagooly, A. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1142–1145. Available from: [Link]

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf.

- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

- Apollo Scientific. (n.d.). 2-Bromo-5-fluoropyridine - Safety Data Sheet.

- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

- NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride.

- Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.

- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.

- den Hertog, H. J., & Jouwersma, C. (2010). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 68(4), 275-286.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Available from: [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Bromo-2-fluoro-5-nitropyridine.

- El-Sayed, M. I., & Abbas, H. S. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(21), 6489.

- Zlotin, G., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(23), 5642.

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.

- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds.

- Brown, H. C., & Horowitz, R. R. (1955). The Heats of Reaction of Pyridine and Nitrobenzene with Boron Trifluoride, Trichloride and Tribromide; the Relative Acceptor Properties of the Boron Halides. Journal of the American Chemical Society, 77(7), 1730–1732.

- Zuyev, G. I. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC.

- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.

- Al-Ostath, A. I., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. NCBI Bookshelf.

- National Toxicology Program. (2024). Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. National Institute of Environmental Health Sciences.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.

- TCI AMERICA. (n.d.). 3-Nitropyridine.

- Bakke, J. M., & Ranes, E. (1998). Nitropyridines: Synthesis and reactions.

- Bakke, J. M. (1997). Nitropyridines, Their Synthesis and Reactions.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-5-Fluoro-4-Methyl-3-Nitropyridine Supplier China | High Purity CAS 885277-44-7 | Manufacturer & Exporter [pipzine-chem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 16. osha.gov [osha.gov]

- 17. osha.oregon.gov [osha.oregon.gov]

- 18. sams-solutions.com [sams-solutions.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Fluorinated Pyridine Derivatives

Introduction: The Strategic Value of Fluorine in Pyridine Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[1] Its nitrogen-bearing heterocyclic structure is a versatile pharmacophore engaged in the development of a wide array of therapeutic agents.[1] In recent years, the strategic incorporation of fluorine into this already "privileged" scaffold has become a paramount strategy in modern drug discovery. The introduction of fluorine atoms into drug molecules is a well-established method for enhancing critical pharmaceutical properties.[2]

This guide provides an in-depth exploration of fluorinated pyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the profound effects of fluorination on the physicochemical properties of the pyridine ring, explore robust synthetic methodologies, and examine case studies of their successful application in pharmaceuticals, agrochemicals, and materials science.

The "Fluorine Effect": Modulating Physicochemical Properties for Enhanced Performance

The introduction of one or more fluorine atoms into a pyridine ring dramatically alters its electronic and physical properties. This "fluorine effect" is a powerful tool for medicinal chemists to fine-tune a molecule's behavior. The unique properties of fluorine, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, allow for the modulation of a drug candidate's characteristics in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[3]

Key property modifications include:

-

Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the pyridine ring significantly reduces the basicity of the ring nitrogen. This can be crucial for avoiding off-target interactions, improving oral bioavailability by preventing protonation in the stomach, and fine-tuning interactions with target enzymes or receptors. Judicious use of fluorine can adjust the pKa value of drugs, which can increase the bioavailability of drugs containing an amine functional group.[4]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[4] This is a key factor in improving the bioavailability and potency of drugs.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position on a drug molecule can block this breakdown, thereby increasing the drug's half-life and duration of action.[3][5]

-

Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. These can lead to enhanced binding affinity and selectivity for the target protein.

Comparative Physicochemical Data

To illustrate these effects, the following table summarizes key properties of 2-fluoropyridine, a fundamental building block.

| Property | Value | Source |

| Molecular Formula | C5H4FN | [6] |

| Molecular Weight | 97.09 g/mol | [6][7][8] |

| Boiling Point | ~126 °C | [6][8] |

| Density | ~1.1 g/cm³ | [6] |

| Flash Point | 28.3 °C | [6] |

Synthetic Strategies for Accessing Fluorinated Pyridines

The synthesis of fluorinated pyridines can be approached in several ways, each with its own advantages and challenges. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Decision Workflow for Synthetic Strategy

Caption: A decision-making workflow for selecting a synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Pyridines

Perfluoropyridine (PFPy) is a highly reactive compound that readily undergoes nucleophilic aromatic substitution (SNAr).[9][10] This makes it an excellent starting material for creating a variety of substituted fluoropyridines. The high reactivity is due to the strong electron-withdrawing effect of the multiple fluorine atoms, which activates the ring towards nucleophilic attack.[9]

Generalized Reaction Scheme:

This method is particularly useful for synthesizing polymers and materials with enhanced thermal stability and chemical resistance.[10]

Direct Fluorination Methods

Introducing fluorine directly onto an existing pyridine ring can be challenging but is a powerful strategy when successful.

-

Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. While effective, it requires strongly acidic conditions and can involve potentially explosive intermediates.[11]

-

Nucleophilic Fluorination: This involves displacing a leaving group, such as a chlorine or nitro group, with a fluoride source like potassium fluoride (KF). This is a common approach for synthesizing simple fluoropyridines.[11]

Ring Construction from Fluorinated Precursors

Building the pyridine ring from smaller, already fluorinated building blocks is a versatile and often high-yielding approach. This strategy avoids the often harsh conditions of direct fluorination and allows for precise control over the final substitution pattern. Recent advances have included metal-free and photocatalytic methods for these types of annulation reactions.[11] For example, rhodium-catalyzed reactions of α-fluoro-α,β-unsaturated oximes with alkynes can produce 3-fluoropyridines with high selectivity.[11]

Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine via Thermal Denitrogenation

This protocol is adapted from a novel, metal-free approach for synthesizing fluorinated pyridines.[12][13]

Objective: To synthesize 2-fluoro-6-(trifluoromethyl)pyridine from an N-fluoroalkyl-1,2,3-triazole precursor.

Materials:

-

N-(trifluoromethyl)-4-alkenyl-1,2,3-triazole

-

Potassium Fluoride (KF), anhydrous

-

High-boiling solvent (e.g., Diphenyl ether)

-

Standard laboratory glassware for inert atmosphere reactions

-

Heating mantle and temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine the N-(trifluoromethyl)-4-alkenyl-1,2,3-triazole (1.0 eq) and anhydrous potassium fluoride (1.5 eq).

-

Solvent Addition: Add the high-boiling solvent via syringe under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically >180 °C) and stir vigorously. The reaction proceeds via thermal denitrogenation to form a ketenimine intermediate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove the potassium fluoride.

-